(4aR,7aS)-1-ethyl-4-[(2-propylsulfanylpyrimidin-5-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Overview
Description
(4aR,7aS)-1-ethyl-4-[(2-propylsulfanylpyrimidin-5-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-b]pyrazine core, which is known for its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of (4aR,7aS)-1-ethyl-4-[(2-propylsulfanylpyrimidin-5-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide involves multiple steps, including the formation of the thieno[3,4-b]pyrazine core and subsequent functionalization. The synthetic route typically starts with the preparation of the thieno[3,4-b]pyrazine intermediate, followed by the introduction of the ethyl and propylsulfanylpyrimidinyl groups under controlled reaction conditions. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanylpyrimidinyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The pyrimidinyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4aR,7aS)-1-ethyl-4-[(2-propylsulfanylpyrimidin-5-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,4-b]pyrazine core can bind to active sites, modulating the activity of the target protein. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other thieno[3,4-b]pyrazine derivatives, such as:
- (4aR,7aS)-1-ethyl-4-[(2-methylsulfanylpyrimidin-5-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
- (4aR,7aS)-1-ethyl-4-[(2-ethylsulfanylpyrimidin-5-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide These compounds share a similar core structure but differ in the substituents attached to the pyrimidinyl group. The uniqueness of (4aR,7aS)-1-ethyl-4-[(2-propylsulfanylpyrimidin-5-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(4aR,7aS)-1-ethyl-4-[(2-propylsulfanylpyrimidin-5-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S2/c1-3-7-23-16-17-8-13(9-18-16)10-20-6-5-19(4-2)14-11-24(21,22)12-15(14)20/h8-9,14-15H,3-7,10-12H2,1-2H3/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATXLVRZIFKYDJ-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=N1)CN2CCN(C3C2CS(=O)(=O)C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC=C(C=N1)CN2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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